molecular formula C10H14N2O B2594742 4-Cyclobutoxy-5,6-dimethylpyrimidine CAS No. 2196215-15-1

4-Cyclobutoxy-5,6-dimethylpyrimidine

Cat. No. B2594742
CAS RN: 2196215-15-1
M. Wt: 178.235
InChI Key: VVZARBNCTQOIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of CBDP involves the reaction of cyclobutanone and guanidine carbonate. The exact conditions and catalyst used for this reaction are not specified in the available literature.


Physical And Chemical Properties Analysis

CBDP is a liquid at room temperature . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Photolyase: Dynamics and Mechanisms of Repair of Sun‐Induced DNA Damage

Photolyase, a crucial enzyme in repairing sun-induced DNA damage, specifically cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6‐4) pyrimidone photoproducts (6‐4PPs), operates through complex electron transfer reactions. Recent studies using femtosecond spectroscopy have mapped the dynamical evolution of the repair process, revealing intricate electron transfer mechanisms involving multiple steps and pathways. These insights into photolyase function are pivotal for understanding the molecular mechanics of DNA repair mechanisms across different life kingdoms, highlighting the enzyme's role in protecting genomic integrity against UV-induced damage (Zhang, Wang, & Zhong, 2017).

The Eukaryotic Nucleotide Excision Repair Pathway

Nucleotide excision repair (NER) mechanisms play a critical role in rectifying helix-distorting DNA lesions, including UV-induced CPDs and 6-4 PPs. Studies have elaborated on the sequential steps of NER in human cells, from lesion recognition to DNA synthesis post-damage removal. This pathway not only repairs DNA but also influences cellular responses such as metabolism, cell cycle progression, apoptosis, and genetic stability. The conservation and evolution of NER across different organisms underscore its fundamental role in maintaining genomic integrity (Costa et al., 2003).

Cyclobutane Pyrimidine Dimer Photolyase and Cryptochrome DASH

Cyclobutane pyrimidine dimer (CPD) photolyases and Cryptochrome (CRY) DASH enzymes, which repair CPD lesions on DNA, showcase the intricate mechanisms of DNA repair. Spectroscopic and biophysical-chemical studies have significantly contributed to understanding the CPD repair mechanism, including the enzyme-substrate complex dynamics. The synergy between X-ray crystallography and spectroscopic investigations has been crucial in mapping out the repair processes, offering insights into the potential for enhancing DNA repair efficiency (Schelvis & Gindt, 2017).

Dewar Valence Isomers: The Third Type of Environmentally Relevant DNA Photoproducts

Dewar valence isomers, emerging from photoisomerization of (6-4) photoproducts upon UV exposure, present a lesser-known but significant type of UV-induced DNA damage. Their formation, mutagenic properties, and repair underscore an additional layer of complexity in DNA lesion repair mechanisms, pointing to the environmental and biological relevance of these isomers in solar carcinogenesis (Douki & Sage, 2016).

Cyclotides as a Basis for Drug Design

Cyclotides, with their unique cyclic backbone and biological activities, represent a promising template for drug design. Their stability and diverse functions, ranging from anti-HIV to uterotonic activities, highlight the potential of cyclotides and their synthetic variants in pharmaceutical applications. This review focuses on therapeutic applications, production methods, and the future scope for cyclotides in drug development, showcasing their relevance in creating stable, biologically active peptide-based drugs (Craik et al., 2012).

properties

IUPAC Name

4-cyclobutyloxy-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-8(2)11-6-12-10(7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZARBNCTQOIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutoxy-5,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.